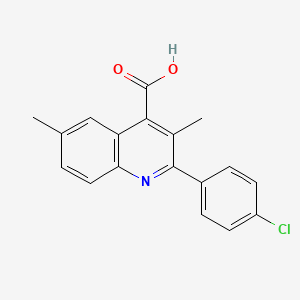

2-(4-氯苯基)-3,6-二甲基喹啉-4-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, 2-(4-Chlorophenyl)-3,6-dimethylquinoline-4-carboxylic acid, is a chlorinated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and have been the subject of numerous synthetic studies. They are important in the field of medicinal chemistry due to their potential therapeutic applications.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the formation of the quinoline core followed by functionalization at various positions on the ring. For instance, the synthesis of 2-chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester is achieved under acid-catalyzed esterification conditions . Similarly, 2-substituted quinoline derivatives can be synthesized from acyl- or aroylpyruvic acids with amines, as demonstrated in the formation of 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids . These methods could potentially be adapted for the synthesis of the compound by modifying the substituents and reaction conditions accordingly.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often characterized using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal . Density functional theory (DFT) calculations are also used to predict molecular geometry, electronic structure, and various molecular properties . These studies can provide insights into the conformational preferences and stability of the molecule, which are important for understanding its reactivity and interactions with biological targets.

Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, including Michael addition, esterification, and amide formation . The reactivity of different positions on the quinoline ring can be influenced by the presence of substituents, such as the chlorophenyl group in the compound of interest. Computational methods like natural bond orbital (NBO) analysis can help in understanding the stability of the molecule and the influence of hyperconjugative interactions on its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and acidity, are influenced by their molecular structure. For example, the introduction of chloro substituents can affect the hydrogen bonding potential and crystal packing of the compounds . Theoretical calculations can be used to predict thermodynamic properties and to understand the factors that govern the molecular interactions in the solid state .

科学研究应用

化学合成和衍生物

- 一项研究探索了通过涉及 4-氯-2-甲基喹啉的反应合成新型取代的二苯并萘啶,从而产生具有进一步化学应用潜力的化合物 (Manoj & Prasad, 2009)。

- 另一项研究重点是合成 3,4-甲烷-1,2,3,4-四氢异喹啉-3-甲酸及其衍生物,评估了合成的不同策略,这可能与非蛋白质氨基酸衍生物的研究相关 (Czombos 等人,2000)。

- 关于合成 2-取代的 7,7-二甲基-5-氧代-5,6,7,8-四氢喹啉-4-甲酸的研究提供了关于其形成机制的见解,可能对开发新的化学实体有用 (Rudenko 等人,2012)。

结构和分子研究

- 对 1,4-二氢吡啶衍生物的非对映异构体共晶的研究(包括与本化合物相似的结构基序)提供了对分子排列和在调节钙通道中的潜在应用的见解 (Linden 等人,2006)。

- 对相关化合物(如 1-(2-氯苯基)异喹啉-3-甲酸)的合成方法的研究揭示了合成潜在抗肿瘤化合物的新的途径和方法,说明了该化合物在药学中的相关性 (Janin 等人,2002)。

抗菌研究

- 已经合成了一些喹啉化合物的衍生物并评估了它们的抗菌活性,表明此类化合物在开发新的抗菌剂中具有潜力 (Patel & Shaikh, 2011)。

安全和危害

This involves understanding the compound’s toxicity, flammability, and other hazards. It’s important to know how to handle the compound safely and what to do in case of exposure.

未来方向

This involves considering potential future research directions. For example, if the compound has medicinal properties, future research might involve improving its efficacy or reducing its side effects.

Please consult with a qualified professional or refer to specific resources for detailed information.

属性

IUPAC Name |

2-(4-chlorophenyl)-3,6-dimethylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-10-3-8-15-14(9-10)16(18(21)22)11(2)17(20-15)12-4-6-13(19)7-5-12/h3-9H,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXUYIPAKAXFKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C(=C2C(=O)O)C)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-3,6-dimethylquinoline-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275588.png)

![3-[2-(4-Bromophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1275604.png)

![5-bromo-1H-indole-3-carbaldehyde N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B1275620.png)